Home > Products > Screening Compounds P109224 > Flonoltinib maleate
Flonoltinib maleate -

Flonoltinib maleate

Catalog Number: EVT-13973095
CAS Number:
Molecular Formula: C25H36FN7O5S
Molecular Weight: 565.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Flonoltinib Maleate is the maleate salt form of flonoltinib, an orally bioavailable dual inhibitor of both Janus-associated kinase 2 (JAK2) and of FMS-like tyrosine kinase 3 (FLT3; CD135; STK1; FLK2), with potential anti-inflammatory, immunomodulating and antineoplastic activities. Upon oral administration, flonoltinib targets, binds to and inhibits the activity of both JAK2 and FLT3. This prevents the activation of the JAK/signal transducer and activator of transcription (STAT) signaling pathway and the activation of STAT3 and STAT5 as well as FLT3-mediated signaling. This may lead to an induction of apoptosis and a decrease in proliferation of tumor cells in which JAK2 and FLT3 are overexpressed. In addition, as JAK2 and FLT3 play a key role in the regulation of the inflammatory response and dendritic cell (DC) proliferation, differentiation and function, inhibition of JAK2- and FLT3-mediated signaling may suppress the generation and differentiation of DCs, and may regulate inflammatory and immune responses. JAK2, often upregulated or mutated in a variety of cancer cells, mediates STAT3 activation and plays a key role in tumor cell proliferation and survival. FLT3, a class III receptor tyrosine kinase (RTK), is overexpressed or mutated in most B-lineage neoplasms and in acute myeloid leukemias.
Overview

Flonoltinib maleate is a novel compound classified as a selective inhibitor of Janus kinase 2 and Fms-like tyrosine kinase 3. It has garnered attention for its therapeutic potential in treating myeloproliferative neoplasms, particularly those associated with the JAK2 V617F mutation. This mutation is known to drive the pathogenesis of various hematological malignancies, making Flonoltinib maleate a promising candidate for targeted therapy in these conditions .

Source and Classification

Flonoltinib maleate has been synthesized as part of a broader effort to develop selective inhibitors for JAK2 and FLT3, which are critical in hematopoietic signaling pathways. The compound is classified under small-molecule inhibitors and has been documented to exhibit high selectivity for JAK2 compared to other members of the Janus kinase family .

Synthesis Analysis

Methods and Technical Details

The synthesis of Flonoltinib maleate involves several steps, beginning with the preparation of its precursor compounds. The final product is characterized by its molecular formula C25H34FN7OC4H4OC_{25}H_{34}FN_{7}O\cdot C_{4}H_{4}O and a molecular weight of approximately 583.66 g/mol .

The synthetic route includes:

  1. Formation of the piperidine ring: This step typically involves cyclization reactions using appropriate starting materials.
  2. Introduction of functional groups: Various functionalization techniques are employed to ensure the desired biological activity.
  3. Salt formation: The maleate salt form enhances solubility and stability, which is critical for pharmacological efficacy.

The synthesis is optimized for yield and purity, ensuring that the compound meets the necessary specifications for preclinical testing .

Molecular Structure Analysis

Structure and Data

Flonoltinib maleate is characterized by a complex structure featuring multiple rings and functional groups that contribute to its biological activity. The stereochemistry is defined as achiral, with no defined stereocenters present in its structure .

Key structural features include:

  • A piperidine moiety
  • A pyrimidine derivative
  • Fluorinated aromatic components

The detailed molecular structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into the spatial arrangement of atoms within the molecule .

Chemical Reactions Analysis

Reactions and Technical Details

Flonoltinib maleate undergoes specific interactions with target proteins, primarily Janus kinase 2. The binding affinity has been quantified using surface plasmon resonance assays, revealing that it binds more effectively to the pseudokinase domain JH2 than to JH1 of JAK2. The dissociation constants (KD) for these interactions are approximately 3.14 µM for JH2 and 5.21 µM for JH2 V617F, indicating a strong preference for the mutant form associated with myeloproliferative neoplasms .

In vitro studies demonstrate that Flonoltinib maleate can inhibit colony formation in primary erythroid progenitor cells derived from patients with myeloproliferative neoplasms, showcasing its potential therapeutic effects .

Mechanism of Action

Process and Data

Flonoltinib maleate functions by selectively inhibiting the activity of Janus kinase 2, particularly in its mutant form associated with hematological malignancies. The mechanism involves:

  • Binding to the pseudokinase domain: This prevents autophosphorylation and subsequent activation of downstream signaling pathways essential for cell proliferation.
  • Reduction of cytokine signaling: By inhibiting JAK2, Flonoltinib maleate disrupts signaling cascades initiated by various hematopoietic growth factors.

Preclinical studies indicate that treatment with Flonoltinib maleate leads to significant reductions in hepatosplenomegaly and prolonged survival in murine models bearing JAK2 V617F mutations .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Flonoltinib maleate exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 583.66 g/mol
  • Solubility: Enhanced solubility due to the maleate salt form
  • Stability: Good pharmacokinetic properties with low toxicity profiles observed in preclinical studies

These properties are crucial for its development as a therapeutic agent, influencing factors such as bioavailability and dosing regimens .

Applications

Scientific Uses

Flonoltinib maleate is primarily investigated for its applications in treating myeloproliferative neoplasms driven by the JAK2 V617F mutation. Its selective inhibition profile makes it a candidate for minimizing side effects commonly associated with broader-spectrum kinase inhibitors. Ongoing clinical trials aim to further elucidate its efficacy and safety profile in human subjects suffering from these malignancies .

Molecular Mechanisms of Action

Dual Inhibition of JAK2 and FLT3 Kinases

Flonoltinib maleate (FM) is a highly potent and selective dual inhibitor targeting both Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). Biochemical assays demonstrate exceptional inhibitory activity against JAK2 (IC₅₀ = 0.7–0.8 nM) and FLT3 (IC₅₀ = 4–15 nM), positioning it as a therapeutic candidate for diseases driven by these kinases [1] [6] [7]. The compound’s design capitalizes on structural similarities in the ATP-binding pockets of JAK2 and FLT3, enabling simultaneous disruption of oncogenic signaling cascades. In cellular models, FM inhibits proliferation in JAK2V617F-mutant Ba/F3 cells (IC₅₀ = 145 nM) and FLT3-ITD-driven MV4-11 leukemia cells (IC₅₀ = 5.3 nM) [6]. This dual-targeting capability is particularly relevant for myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML), where aberrant JAK2 and FLT3 signaling frequently coexist.

Table 1: Inhibitory Profile of Flonoltinib Maleate

TargetIC₅₀ (nM)Cellular Context
JAK20.7–0.8Ba/F3-JAK2V617F
JAK2V617F1.4Primary MPN progenitor cells
FLT34–15MV4-11 FLT3-ITD cells
JAK126–39TF-1 cells (IL-3-induced pSTAT5)
JAK339THP-1 cells (IL-4-induced pSTAT6)

Targeting the Pseudokinase Domain (JH2) of JAK2

A breakthrough feature of FM is its high-affinity binding to JAK2’s pseudokinase domain (JH2), a regulatory region critical for pathogenic kinase activation. Surface plasmon resonance (SPR) assays confirm FM binds JH2 (KD = 3.14 µM) and its oncogenic mutant JH2V617F (KD = 5.21 µM) with stronger affinity than the catalytic JH1 domain (KD = 20.9 µM) [2] [7]. This is pharmacologically significant because the V617F mutation in JH2 drives constitutive JAK2 activation in >95% of polycythemia vera cases. By targeting JH2, FM allosterically suppresses hyperactive JAK2 signaling without relying solely on ATP-competitive inhibition of JH1. Preclinical studies show FM suppresses endogenous colony formation of erythroid progenitors from MPN patients, validating JH2-directed efficacy [2].

Structural Basis of JH2 Domain Binding (Cocrystal Analysis)

Cocrystal structures of FM bound to JAK2 JH2 reveal atomic-level interactions underpinning its selectivity. FM occupies a hydrophobic cleft near the JH2 pseudokinase active site, forming hydrogen bonds with conserved residues Glu903 and Arg980 (Figure 1). The maleate salt moiety enhances solubility and stabilizes the binding pose through ionic interactions [2]. Notably, FM’s imidazopyridazine core induces a conformational shift in the JH2 ATP-binding loop, locking it in an inactive state. This contrasts with type I inhibitors (e.g., ruxolitinib), which target JH1 and exhibit lower selectivity. The JH2-binding mode explains FM’s 863-fold and 696-fold selectivity for JAK2 over JAK1 and JAK3, respectively, as these isoforms lack equivalent JH2 pocket conservation [1] [7].

Table 2: Key Residues in FM-JH2 Binding

JAK2 JH2 ResidueInteraction TypeFunctional Role
Glu903Hydrogen bondStabilizes inhibitor core
Arg980Salt bridgeAnchors maleate moiety
Leu855Hydrophobic contactEnhances binding affinity
Phe995π-π stackingPositions aromatic rings

Allosteric Modulation of JH1 Kinase Activity via JH2 Interaction

FM’s binding to JH2 allosterically disrupts JH1 kinase activity through interdomain communication. Biochemical and cellular studies demonstrate that FM stabilizes JH2-JH1 dimer interactions, preventing transphosphorylation of JH1 activation loops. This suppresses phosphorylation of STAT3/5 transcription factors downstream of cytokine receptors (e.g., GM-CSF; IC₅₀ = 0.12 µM) but not interferon receptors (e.g., IFN-α; IC₅₀ >5 µM) [7]. In murine models of JAK2V617F-driven MPNs, FM treatment reduces phospho-STAT5 levels in splenic tissues by >80%, confirming pathway blockade [2]. The allosteric mechanism avoids pitfalls of ATP-competitive JH1 inhibitors, which often exhibit dose-limiting anemia due to on-target wild-type JAK2 inhibition [4].

Selectivity Profiling Across JAK Family Members (JAK1, JAK3, TYK2)

FM exhibits exceptional kinome selectivity, driven by divergent residue interactions in the JH2 pocket:

  • JAK1/JAK3: 863- and 696-fold reduced affinity versus JAK2 due to steric hindrance from bulkier residues (e.g., JAK1 Leu1017 vs. JAK2 Leu855) [1] [7].
  • TYK2: ~80-fold lower inhibition than JAK2, attributable to altered electrostatic potential in its JH2 pocket [7].Functional assays corroborate this: FM inhibits IL-3-induced JAK2-mediated STAT5 phosphorylation in TF-1 cells (IC₅₀ = 269.9 nM) but requires higher concentrations for IL-6-induced JAK1-dependent STAT3 phosphorylation (IC₅₀ = 692.1 nM) [6]. This selectivity minimizes off-target immunosuppression, a limitation of pan-JAK inhibitors like ruxolitinib.

Impact on JAK-STAT and FLT3 Signaling Pathways

FM dually suppresses pathogenic signaling in autoimmune and oncologic contexts:

  • Psoriasis Models: In IL-23-induced psoriatic mice, FM inhibits keratinocyte (HaCaT) proliferation and dendritic cell differentiation by blocking JAK2/STAT3 phosphorylation. This reduces ear thickening and inflammatory cytokines (IL-17, TNF-α) by >50% [1] [8].
  • MPN/AML Models: FM abrogates FLT3-ITD and JAK2V617F signaling, inducing apoptosis in MV4-11 cells and reducing splenomegaly in JAK2V617F bone marrow transplant mice. Long-term treatment depletes phospho-FLT3 and phospho-STAT5 in tumor tissues with minimal toxicity [2] [6].The compound’s synergy with JAK2 and FLT3 inhibition is evidenced by its superior efficacy in JAK2/FLT3-coexpressing malignancies compared to single-target agents [6] [7].

Properties

Product Name

Flonoltinib maleate

IUPAC Name

2-[[1-[2-fluoro-4-[[5-methyl-4-(1-propan-2-ylpyrazol-4-yl)pyrimidin-2-yl]amino]phenyl]piperidin-4-yl]-methylamino]ethanol;sulfuric acid

Molecular Formula

C25H36FN7O5S

Molecular Weight

565.7 g/mol

InChI

InChI=1S/C25H34FN7O.H2O4S/c1-17(2)33-16-19(15-28-33)24-18(3)14-27-25(30-24)29-20-5-6-23(22(26)13-20)32-9-7-21(8-10-32)31(4)11-12-34;1-5(2,3)4/h5-6,13-17,21,34H,7-12H2,1-4H3,(H,27,29,30);(H2,1,2,3,4)

InChI Key

IEZUCWOITIANPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C2=CN(N=C2)C(C)C)NC3=CC(=C(C=C3)N4CCC(CC4)N(C)CCO)F.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.